3-Cyclopentyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Cyclopentyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 853904-37-7
VCID: VC0363446
InChI: InChI=1S/C17H19NO3S2/c1-2-21-14-9-11(7-8-13(14)19)10-15-16(20)18(17(22)23-15)12-5-3-4-6-12/h7-10,12,19H,2-6H2,1H3/b15-10-
SMILES: CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3)O
Molecular Formula: C17H19NO3S2
Molecular Weight: 349.5g/mol

3-Cyclopentyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 853904-37-7

Main Products

VCID: VC0363446

Molecular Formula: C17H19NO3S2

Molecular Weight: 349.5g/mol

3-Cyclopentyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one - 853904-37-7

CAS No. 853904-37-7
Product Name 3-Cyclopentyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula C17H19NO3S2
Molecular Weight 349.5g/mol
IUPAC Name (5Z)-3-cyclopentyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H19NO3S2/c1-2-21-14-9-11(7-8-13(14)19)10-15-16(20)18(17(22)23-15)12-5-3-4-6-12/h7-10,12,19H,2-6H2,1H3/b15-10-
Standard InChIKey LOTKOXQSNHMBDY-GDNBJRDFSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3)O
SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3)O
PubChem Compound 5871171
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator